molecular formula C16H13BrN2O2 B5436837 5-[(4-bromo-3-methylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole

5-[(4-bromo-3-methylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole

Cat. No.: B5436837
M. Wt: 345.19 g/mol
InChI Key: ILCWLWRQGGVYEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(4-bromo-3-methylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound consists of a 1,2,4-oxadiazole ring substituted with a phenyl group and a 4-bromo-3-methylphenoxy methyl group. The presence of these substituents imparts distinct chemical and physical properties, making it a valuable subject of study in synthetic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-bromo-3-methylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole typically involves the following steps:

  • Formation of the 1,2,4-oxadiazole ring: : This can be achieved through the cyclization of appropriate amidoximes with carboxylic acids or their derivatives under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

  • Introduction of the phenyl group: : The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a phenylboronic acid with a halogenated oxadiazole in the presence of a palladium catalyst and a base.

  • Attachment of the 4-bromo-3-methylphenoxy methyl group: : This step involves the nucleophilic substitution of a suitable bromomethyl oxadiazole derivative with 4-bromo-3-methylphenol under basic conditions, such as using potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, forming corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the oxadiazole ring or the bromine substituent, potentially leading to dehalogenation or ring-opening products.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of 4-bromo-3-methylbenzoic acid.

    Reduction: Formation of 4-bromo-3-methylphenol or dehalogenated derivatives.

    Substitution: Formation of various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In synthetic chemistry, 5-[(4-bromo-3-methylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

The compound has potential applications in biological research, particularly in the design of bioactive molecules. Its structural motifs are found in various pharmacologically active compounds, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential. The presence of the oxadiazole ring, phenyl group, and brominated phenoxy group suggests possible interactions with biological targets, leading to the development of new drugs.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. It may also find applications in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-[(4-bromo-3-methylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, while the phenyl and brominated phenoxy groups can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-phenyl-1,2,4-oxadiazole: Lacks the brominated phenoxy group, making it less reactive in substitution reactions.

    4-bromo-3-methylphenoxy acetic acid: Contains a similar phenoxy group but lacks the oxadiazole ring, affecting its chemical properties and applications.

    3-phenyl-1,2,4-oxadiazole: Similar core structure but without the phenoxy methyl substitution, leading to different reactivity and applications.

Uniqueness

5-[(4-bromo-3-methylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole is unique due to the combination of its oxadiazole ring, phenyl group, and brominated phenoxy methyl group. This combination imparts distinct chemical reactivity and potential for diverse applications, setting it apart from other similar compounds.

Properties

IUPAC Name

5-[(4-bromo-3-methylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O2/c1-11-9-13(7-8-14(11)17)20-10-15-18-16(19-21-15)12-5-3-2-4-6-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILCWLWRQGGVYEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=NC(=NO2)C3=CC=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.